N-methoxy-N-methyl-3-morpholinopropanamide
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Overview
Description
N-methoxy-N-methyl-3-morpholinopropanamide is a chemical compound that belongs to the class of amides. It is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methoxy-N-methyl-3-morpholinopropanamide can be synthesized through several methods. One common approach involves the reaction of N-methoxy-N-methylamine with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-3-morpholinopropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring can be modified with different substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while reduction can produce various amines .
Scientific Research Applications
N-methoxy-N-methyl-3-morpholinopropanamide has several applications in scientific research:
Mechanism of Action
The mechanism by which N-methoxy-N-methyl-3-morpholinopropanamide exerts its effects involves its interaction with specific molecular targets. The morpholine ring allows it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-methoxy-N-methylacetamide: Similar in structure but lacks the morpholine ring.
3-morpholinopropylamine: Contains the morpholine ring but differs in the functional groups attached
Uniqueness
N-methoxy-N-methyl-3-morpholinopropanamide is unique due to the combination of the N-methoxy-N-methyl group and the morpholine ring. This structural feature imparts distinct reactivity and interaction capabilities, making it valuable in various chemical and biological applications .
Properties
Molecular Formula |
C9H18N2O3 |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
N-methoxy-N-methyl-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C9H18N2O3/c1-10(13-2)9(12)3-4-11-5-7-14-8-6-11/h3-8H2,1-2H3 |
InChI Key |
RPWPFGIWKSKWKY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CCN1CCOCC1)OC |
Origin of Product |
United States |
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